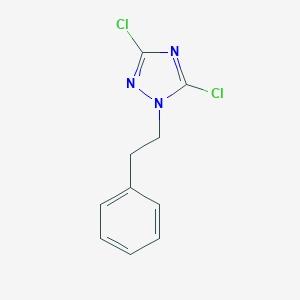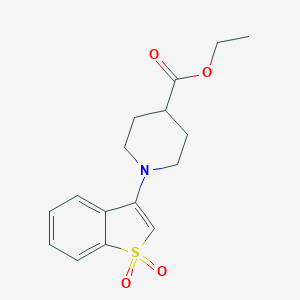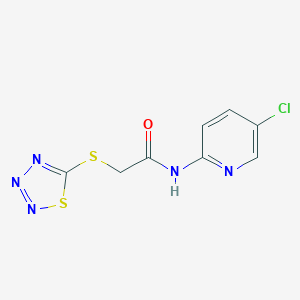![molecular formula C21H23N3O6S B249469 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate, also known as Boc-Lys(Boc)-Pip-OSu, is a chemical compound used in scientific research. It is a derivative of lysine and is commonly used as a reagent for peptide synthesis.
Mécanisme D'action
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu reacts with the amino group of lysine residues in peptides and proteins, forming a stable amide bond. This reaction is commonly used in solid-phase peptide synthesis to introduce lysine residues into peptides.
Biochemical and Physiological Effects:
This compound(Boc)-Pip-OSu has no known biochemical or physiological effects on its own. Its effects are limited to its use as a reagent for peptide synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu in peptide synthesis is its high reactivity and specificity towards lysine residues. It is also relatively easy to use and can be easily incorporated into solid-phase peptide synthesis protocols. However, one limitation of using this compound(Boc)-Pip-OSu is its high cost compared to other lysine reagents.
Orientations Futures
There are several future directions for the use of 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu in scientific research. One potential direction is the development of new methods for peptide synthesis using this compound(Boc)-Pip-OSu. Another direction is the use of this compound(Boc)-Pip-OSu as a cross-linking agent for studying protein-protein interactions. Additionally, this compound(Boc)-Pip-OSu could be used in the development of new drugs and therapies targeting specific lysine residues in proteins.
Méthodes De Synthèse
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-Boc-lysine with piperazine in the presence of a coupling agent. The resulting product is then reacted with benzoyl chloride and sodium sulfite to form this compound(Boc)-Pip-OSu.
Applications De Recherche Scientifique
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu is widely used in scientific research as a reagent for peptide synthesis. It is commonly used to introduce lysine residues into peptides and proteins. This compound(Boc)-Pip-OSu is also used as a cross-linking agent to study protein-protein interactions.
Propriétés
Formule moléculaire |
C21H23N3O6S |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
[2-[3-(4-benzoylpiperazin-1-yl)sulfonylanilino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C21H23N3O6S/c1-16(25)30-15-20(26)22-18-8-5-9-19(14-18)31(28,29)24-12-10-23(11-13-24)21(27)17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3,(H,22,26) |
Clé InChI |
BFASXKFYSTZEBC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)OCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)



![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)


![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)

